molecular formula C12H23NOS B7660950 [4-(Thian-4-ylamino)cyclohexyl]methanol

[4-(Thian-4-ylamino)cyclohexyl]methanol

Cat. No.: B7660950
M. Wt: 229.38 g/mol
InChI Key: FGVYIDGEWKRJNS-UHFFFAOYSA-N
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Description

[4-(Thian-4-ylamino)cyclohexyl]methanol is a cyclohexane derivative featuring a hydroxymethyl group and a thian-4-ylamino substituent. The thian moiety (a six-membered sulfur-containing heterocycle) introduces unique electronic and steric properties, distinguishing it from simpler cyclohexane-based alcohols.

Properties

IUPAC Name

[4-(thian-4-ylamino)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NOS/c14-9-10-1-3-11(4-2-10)13-12-5-7-15-8-6-12/h10-14H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVYIDGEWKRJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)NC2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between [4-(Thian-4-ylamino)cyclohexyl]methanol and related compounds:

Compound Core Structure Substituents Key Properties/Findings
[4-(Thian-4-ylamino)cyclohexyl]methanol Cyclohexane - Thian-4-ylamino
- Hydroxymethyl
Hypothesized higher lipophilicity due to sulfur; potential for unique receptor interactions.
(4-Aminocyclohexyl)methanol Cyclohexane - Amino
- Hydroxymethyl
Exists as cis/trans isomers; used as a pharmaceutical intermediate. Lower molecular weight (vs. thian analog).
4-Methylcyclohexanemethanol (MCHM) Cyclohexane - Methyl
- Hydroxymethyl
Known irritant/allergen (LLNA data); methyl group reduces polarity, increasing volatility.
4-Methoxybenzyl Alcohol Benzene - Methoxy
- Hydroxymethyl
Aromatic ring enhances UV absorption; causes skin irritation; higher solubility in organics.

Detailed Analysis

Structural and Electronic Effects Thian vs. Amino Groups: The thian-4-ylamino group in [4-(Thian-4-ylamino)cyclohexyl]methanol introduces sulfur’s electronegativity and larger atomic radius compared to the amino group in (4-Aminocyclohexyl)methanol. This may reduce water solubility but improve membrane permeability . Aromatic vs. Aliphatic Cores: 4-Methoxybenzyl Alcohol’s aromatic core provides rigidity and conjugation absent in cyclohexane derivatives, affecting both reactivity (e.g., susceptibility to oxidation) and spectroscopic profiles .

Toxicity and Safety Profiles MCHM’s methyl group correlates with irritancy in murine models (Local Lymph Node Assay), suggesting that alkyl substituents on cyclohexane may enhance dermal sensitivity . By contrast, the thian group’s sulfur could modulate toxicity through metabolic pathways (e.g., sulfation or glutathione interactions).

Applications and Reactivity (4-Aminocyclohexyl)methanol’s use in pharmaceuticals underscores the importance of amino-alcohol motifs in drug design. The thian variant’s sulfur might confer resistance to enzymatic degradation or improve target binding . MCHM’s industrial use as a flotation agent contrasts with the more specialized roles of amino- or thian-substituted derivatives, reflecting substituent-driven versatility .

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